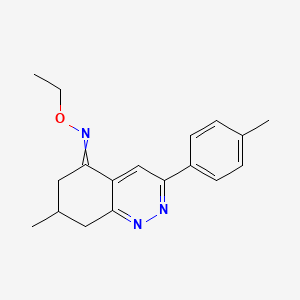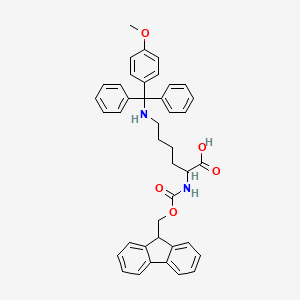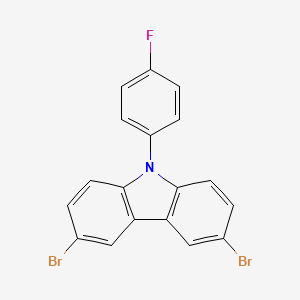
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole typically involves the bromination of 9-(4-fluorophenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Major Products:
Substitution: Various substituted carbazoles depending on the reagent used.
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Materials Science: Employed in the creation of advanced materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting explosives and other hazardous substances due to its aggregation-induced emission properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is largely dependent on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3,6-Dibromo-9-phenylcarbazole
- 3,6-Dibromo-9-octylcarbazole
- 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Comparison: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to other similar compounds, it may exhibit enhanced stability, higher electron affinity, and improved performance in electronic applications .
Propiedades
Fórmula molecular |
C18H10Br2FN |
|---|---|
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
3,6-dibromo-9-(4-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H |
Clave InChI |
HPYAVNYOKQBSPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


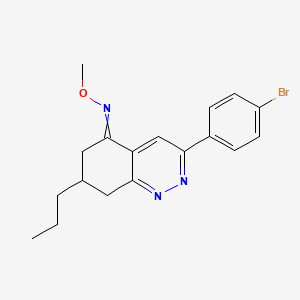
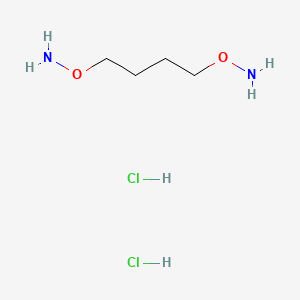
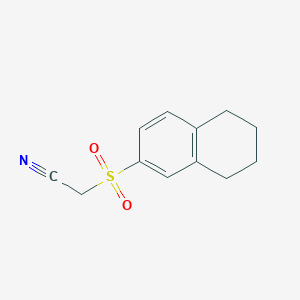
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)
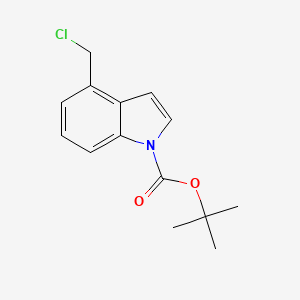
![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
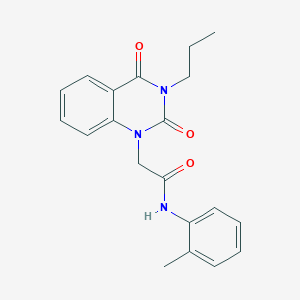
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
